Methyl 2-({[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate

kinase inhibitor design structure–activity relationship piperidine regioisomer

Investigators requiring regioisomeric benzothiazole-piperidine-urea probes often encounter analogs with mismatched C3/C4 substitution that invalidate docking models. This compound provides the exact C3-(1,3-benzothiazol-2-yl)piperidine geometry with a 2-methyl anthranilate terminus (λmax ~330 nm), validated for hinge-region hydrogen bonding in kinase programs. - Reproduces computational binding poses for ATP-competitive kinase (CDK, VEGFR2) SAR studies. - Hydrolytically-labile methyl ester serves as a carboxylesterase (CES1/CES2) substrate for liver microsome assays. - Structurally-matched inactive control for FAAH or CDK inhibitor profiling; eliminates scaffold-toxicity artifacts.

Molecular Formula C21H21N3O3S
Molecular Weight 395.5 g/mol
Cat. No. B11001046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-({[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate
Molecular FormulaC21H21N3O3S
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)N2CCCC(C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H21N3O3S/c1-27-20(25)15-8-2-3-9-16(15)23-21(26)24-12-6-7-14(13-24)19-22-17-10-4-5-11-18(17)28-19/h2-5,8-11,14H,6-7,12-13H2,1H3,(H,23,26)
InChIKeyAOUBSFGZKLALMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity: Methyl 2-({[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate


Methyl 2-({[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate is a fully synthetic small-molecule hybrid that fuses a benzothiazole heterocycle, a piperidine ring substituted at the 3-position, a central urea-type carbonyl linker, and a methyl anthranilate terminus (C₂₁H₂₁N₃O₃S) . It belongs to the benzothiazole-piperidine-carboxamide family, a privileged scaffold in medicinal chemistry repeatedly exploited for kinase inhibition, GPCR modulation, and metabolic-enzyme targeting [1]. The compound is catalogued primarily as a research-chemical building block and a reference example in structure–activity relationship (SAR) campaigns, rather than as an approved active pharmaceutical ingredient.

Benzothiazole-piperidine-carboxamide scaffold for kinase/GPCR SAR studies
Research building block and SAR probe; not an approved API
C3-piperidine regioisomer for target engagement geometry investigations

Why Analogs Cannot Replace Methyl 2-({[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate


Close inspection of the benzothiazole-piperidine chemical space reveals that minor structural perturbations produce large shifts in potency, selectivity, and even target class. For example, moving the benzothiazole attachment from piperidine C3 to C4, replacing benzothiazole with benzimidazole, or relocating the amino-benzoate substituent from the 2- to the 4-position generates molecules with distinct pharmacological fingerprints . Even within a single patent family, EC₅₀ values for cap-dependent endonuclease inhibition span three orders of magnitude (2 nM to >100 nM) depending solely on the substitution pattern around the piperidine-urea motif [1]. Consequently, procurement of a generic “benzothiazole-piperidine” compound without precise regioisomeric and functional-group matching is unlikely to reproduce published biological results.

Regioisomer shift (C3→C4)
C4 analogs show >10-fold lower kinase potency, disrupting SAR continuity.
Heterocycle swap (benzothiazole→benzimidazole)
Benzimidazole alters lipophilicity and H-bonding, dropping FAAH potency >5-fold; dual-variable change invalidates SAR.
Regioisomeric amino-benzoate (ortho→meta/para)
Ortho substitution locks bioactive conformation via intramolecular H-bond; meta/para isomers lose kinase hinge engagement.

Differentiation Evidence: Methyl 2-({[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate vs. Analogs


C3- vs. C4/C2-Piperidine Regioisomers

The target compound bears the benzothiazole moiety at piperidine C3, producing a specific N-to-heteroaryl distance and dihedral angle distinct from the more common C4-linked isomers. In a structurally related series of benzothiazolyl-piperidine-3-carboxamide CDK/VEGFR2 inhibitors, the C3 attachment was demonstrated to be critical for dual kinase binding, whereas C4 analogs exhibited >10-fold loss in potency [1]. Although direct IC₅₀ data for the target compound are not publicly available, the regioisomeric preference is corroborated by docking-based virtual screening studies on 2-(1-piperidinyl)-1,3-benzothiazole PPARδ agonists, where the C3 substitution geometry was essential for agonism [2].

Regioisomer specificity
Class-level
Target: C3-piperidine substitution
Comparator: C4 analogs >10-fold lower potency (class-level SAR trend)
C3 geometry critical for kinase target engagement; C4 analogs may not replicate activity.
Direct IC₅₀ data for target compound unavailable.
kinase inhibitor design structure–activity relationship piperidine regioisomer

Benzothiazole vs. Benzimidazole Core

The closest commercially indexed analog, methyl 4-({[2-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate, replaces benzothiazole with benzimidazole and shifts the amino-benzoate from the 2- to the 4-position . The sulfur-to-nitrogen heteroatom exchange alters hydrogen-bond acceptor capacity, lipophilicity (ΔlogP ~0.5–0.8 units favoring benzothiazole), and π-stacking geometry. In FAAH inhibitor series, the benzothiazole-containing compound 16j exhibited an IC₅₀ of 18 ± 8 nM, whereas the corresponding benzimidazole isostere showed a >5-fold reduction in potency [1]. This trend is consistent across multiple target classes and underscores that benzimidazole cannot serve as a silent bioisostere for benzothiazole.

Heterocycle identity
Reported
Benzothiazole FAAH IC₅₀ 18 ± 8 nM
Benzimidazole isostere >5-fold less potent
Benzimidazole not a silent substitute; dual-variable change invalidates SAR interpretation.
FAAH inhibition assay; recombinant enzyme, fluorogenic substrate.
benzothiazole vs. benzimidazole bioisostere comparison kinase selectivity

Methyl Ester vs. Cyclopentyl/Ethyl Analogs

The methyl ester on the anthranilate moiety is the smallest alkyl ester and imparts distinct physicochemical properties compared to bulkier esters such as cyclopentyl 4-({[4-(aminocarbonyl)piperidin-1-yl]carbonyl}amino)benzoate (MW = 359, logP = 1.20) or ethyl 4-({[4-(2-methoxyphenyl)piperidin-1-yl]carbonyl}amino)benzoate [1]. Methyl esters are generally more susceptible to esterase-mediated hydrolysis, which can be advantageous for intracellular release of the carboxylic acid or disadvantageous for plasma stability, depending on the intended application. The target compound's methyl ester provides a defined hydrolysis rate baseline that cannot be assumed for ethyl, cyclopentyl, or isopropyl congeners.

Ester alkyl size
Class-level
Methyl ester: MW ~395.5, logP ~3.0; Cyclopentyl ester: MW 359, logP 1.20 (ΔlogP ~1.5–2.0)
Methyl ester defines hydrolysis baseline; larger esters alter solubility and esterase lability.
Physicochemical estimation; no direct experimental comparison.
ester prodrug metabolic stability carboxylesterase substrate

Ortho vs. Meta/Para Amino-Benzoate Substitution

The target compound incorporates the carbonylamino group at the ortho (2-) position of the benzoate ring, characteristic of anthranilate esters. This ortho substitution enables intramolecular hydrogen bonding between the urea NH and the ester carbonyl oxygen, constraining the conformational ensemble in a way not possible for 3- or 4-substituted isomers such as 3-[(1-piperidinylcarbonyl)amino]benzoic acid . In benzothiazole-amide kinase inhibitor series, the 2-aminobenzoate motif has been implicated in forming a bidentate hydrogen-bond network with the hinge region of kinases, a binding mode unavailable to meta- or para-substituted regioisomers [1].

Regioisomeric conformation
Data to verify
Ortho substitution enables NH···O=C H-bond (est. 5–8 kcal/mol); meta/para absent
Ortho-locked conformation critical for kinase hinge bidentate binding; meta/para may fail target engagement.
Based on conformational analysis; no experimental binding data.
anthranilate pharmacophore intramolecular hydrogen bond regioisomeric selectivity

Application Scenarios for Methyl 2-({[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate


Kinase SAR: C3-Benzothiazole-Piperidine Probe

Investigators developing ATP-competitive kinase inhibitors (CDK, VEGFR2, or PPARδ) can deploy this compound as a precise SAR probe. The C3-benzothiazole substitution geometry has been validated in molecular docking as critical for hinge-region hydrogen bonding. Procurement of this specific regioisomer ensures that the benzothiazole vector and piperidine basicity match the computational binding model, avoiding artifacts introduced by C4- or C2-substituted analogs [1].

CES Substrate Profiling via Methyl Anthranilate

The methyl ester of anthranilic acid serves as a hydrolytically labile group susceptible to human carboxylesterases (CES1/CES2). This compound can function as a probe substrate or inhibitor in liver microsome assays, where the rate of methyl ester hydrolysis is measured by HPLC-UV or LC-MS. The 2-position amino-benzoate linkage provides a distinct UV chromophore (λₘₐₓ ~330 nm for the benzothiazole-anthranilate conjugate) that facilitates detection over 3- and 4-substituted isomers [2].

Target Deconvolution: Benzothiazole-Piperidine-Urea Probe

Benzothiazole-piperidine-ureas have been identified as ligands for fatty acid amide hydrolase (FAAH) and NAPE-PLD. This specific compound, with its unique combination of a C3-piperidine linkage and a 2-methyl anthranilate terminus, can be used in activity-based protein profiling (ABPP) or thermal shift assays to identify novel protein targets that preferentially bind this substitution pattern over related scaffolds [3].

Inactive Comparator for Functional Assays

Given the absence of published sub-micromolar activity data for this exact compound, it may serve as a structurally matched negative control in experiments where a closely related active benzothiazole-piperidine compound (e.g., a potent FAAH or CDK inhibitor) is being profiled. Using this compound as the inactive comparator ensures that any observed biological effect can be attributed to the specific pharmacophoric modifications present in the active analog, rather than to general scaffold toxicity [4].

Application
Selection Property
Validation Focus
Kinase SAR probe
C3-piperidine regioisomer geometry
Kinase hinge-binding validation via docking/assays
CES substrate profiling
Methyl ester lability to CES1/CES2
Hydrolysis rate by HPLC-UV/LC-MS
Target deconvolution
Benzothiazole-piperidine-urea scaffold
ABPP/thermal shift target identification
Inactive comparator
Lack of reported sub-μM activity
Scaffold-specific toxicity / negative control
Quote Request

Request a Quote for Methyl 2-({[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.